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Mal-amido-PEG24-TFP ester

Cat. No.: B8025053
M. Wt: 1445.5 g/mol
InChI Key: ROVWSNWDFQZUAW-UHFFFAOYSA-N
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Description

Significance of Covalent Bioconjugation in Modern Chemical Biology and Biomedical Sciences

Covalent bioconjugation, the process of chemically joining two or more molecules with a stable covalent bond, is a cornerstone of modern biomedical research and development. thermofisher.com This technique allows for the creation of novel molecular constructs that combine the properties of their individual components. The applications are vast and transformative, including the development of antibody-drug conjugates (ADCs) that specifically target cancer cells, the labeling of proteins with fluorescent dyes for advanced imaging, and the immobilization of biomolecules onto surfaces for diagnostic assays. axispharm.com By forming stable, well-defined linkages, scientists can design sophisticated tools to probe biological systems and create more effective and targeted therapies. thermofisher.com

Design Principles and Advantages of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer that has become a gold standard in bioconjugation. scielo.brmdpi.com The incorporation of PEG chains into a linker, a process known as PEGylation, offers several key advantages. It can enhance the solubility and stability of the resulting conjugate, protect it from enzymatic degradation, and reduce its immunogenicity. scielo.brbiosynsis.comresearchgate.net Furthermore, the flexible and hydrophilic nature of the PEG chain can increase the hydrodynamic volume of the conjugated molecule, prolonging its circulation time in the bloodstream by reducing renal clearance. scielo.brscispace.com

The length of the PEG chain is a critical design parameter. A longer chain, such as the 24-unit PEG in Mal-amido-PEG24-TFP ester, provides a significant spacing arm, which can be crucial for overcoming steric hindrance and ensuring that the conjugated molecules can interact effectively with their respective targets. broadpharm.combroadpharm.com This extended spacer also enhances water solubility, which is particularly beneficial when working with hydrophobic molecules. broadpharm.comadcreview.com

Rational Design of Heterobifunctional PEG Linkers: A Focus on this compound

The "heterobifunctional" nature of this compound is central to its utility. purepeg.com It possesses two different reactive groups at its termini, allowing for a controlled, stepwise conjugation process. This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted polymerization or cross-linking. rsc.org

The rational design of this compound incorporates three key components:

A Maleimide (B117702) Group: This functional group reacts with high specificity towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. axispharm.combroadpharm.com This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. axispharm.com This specificity allows for the site-specific attachment of the linker to proteins at defined cysteine residues. nih.gov

A Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that targets primary amines, such as those on the side chain of the amino acid lysine (B10760008) or at the N-terminus of a protein. broadpharm.com Compared to its more common counterpart, the N-hydroxysuccinimide (NHS) ester, the TFP ester exhibits greater stability against hydrolysis in aqueous solutions, leading to higher coupling efficiency and more reproducible results.

This specific combination of a thiol-reactive maleimide, a stable amine-reactive TFP ester, and a long PEG spacer makes this compound a versatile and powerful tool for creating well-defined bioconjugates for a range of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs. targetmol.commedchemexpress.comaxispharm.com

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C64H108F4N2O29 targetmol.com
Molecular Weight 1445.53 g/mol targetmol.com
Reactive Group 1 Maleimide (reacts with thiols at pH 6.5-7.5) broadpharm.com
Reactive Group 2 TFP ester (reacts with primary amines) broadpharm.com
Spacer Arm PEG24 (Polyethylene glycol, 24 units) broadpharm.com

Comparison of Amine-Reactive Esters

Ester Type Key Advantages Hydrolysis Half-Life (approx.)
TFP Ester More resistant to hydrolysis, leading to higher coupling efficiency. >2 hours in PBS
NHS Ester Commonly used, well-established chemistry. ~30 minutes in PBS

Data sourced from multiple chemical supplier technical notes, providing a comparative overview.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H108F4N2O29 B8025053 Mal-amido-PEG24-TFP ester

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVWSNWDFQZUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H108F4N2O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Mal Amido Peg24 Tfp Ester Analogues

Strategic Approaches to the Synthesis of Mal-amido-PEG24-TFP Ester and Related Congeners

Development of Efficient Synthetic Routes for the Maleimide (B117702) Moiety Integration

The introduction of the maleimide group is a critical step that imparts thiol-reactivity to the linker. Several synthetic routes can be employed for this purpose, often starting from an amine-terminated PEG precursor.

A common strategy involves the acylation of an amino-PEG derivative with a maleimide-containing carboxylic acid or its activated ester. For instance, α-amino-ω-carboxy-PEG can be synthesized, and the amino group can then be reacted with a reagent like N-maleoyl-β-alanine or 3-maleimidopropionic acid. This reaction is typically carried out in the presence of standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation.

The choice of synthetic route can be influenced by factors such as the stability of the starting materials, reaction efficiency, and the ease of purification of the final maleimide-functionalized PEG.

Optimization of Tetrafluorophenyl (TFP) Ester Formation and Purification Techniques

The TFP ester serves as a highly reactive moiety for conjugation to primary amines. Its formation is typically the final step in the synthesis of the heterobifunctional linker. The precursor for this step is a PEG chain with a terminal carboxylic acid group. This carboxylic acid can be activated to form the TFP ester by reaction with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC.

Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability towards hydrolysis in aqueous buffers, which can lead to more efficient conjugation reactions. nih.gov The optimal pH range for the reaction of TFP esters with amines is slightly higher (pH 7.5-8.0) than that for NHS esters. nih.gov

Purification of the final this compound is crucial to remove unreacted reagents and byproducts. Common purification techniques include silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC). For PEGylated compounds, dialysis can also be an effective method for removing low molecular weight impurities. nih.gov

Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. Key considerations include the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the robustness of the purification methods.

For large-scale synthesis, efficient and high-yield reactions are paramount to minimize waste and reduce costs. The use of hazardous reagents should be minimized or replaced with safer alternatives. Purification by preparative HPLC can be a bottleneck in large-scale production due to its cost and limited throughput. Therefore, developing purification strategies based on crystallization, precipitation, or extraction is often preferred for industrial-scale synthesis.

One approach to scalable synthesis of heterobifunctional PEGs involves the ring-opening polymerization of ethylene (B1197577) oxide using functional initiators. researchgate.net This method allows for the production of PEGs with well-defined molecular weights and terminal functionalities on a larger scale.

Engineering of Mal-amido-PEGn-TFP Ester Derivatives with Variable PEG Chain Lengths

The length of the PEG spacer in Mal-amido-PEGn-TFP ester derivatives is a critical parameter that can be tailored to optimize the properties of the final bioconjugate.

Influence of PEG Length on Linker Properties and Conjugation Efficiency

The length of the PEG chain significantly influences the physicochemical properties of the linker and the resulting conjugate. Increased PEG length generally leads to enhanced aqueous solubility, reduced aggregation, and altered pharmacokinetic profiles of the conjugated biomolecule. biochempeg.comcreativepegworks.com

In the context of ADCs, the PEG linker's length can impact the stability of the conjugate and the efficiency of payload release. frontiersin.org For instance, a longer PEG chain can provide steric hindrance that protects the linker from premature cleavage in the systemic circulation. rsc.org However, an excessively long PEG chain might also hinder the interaction of the payload with its target once released inside the cell. semanticscholar.orgnih.gov

The conjugation efficiency itself can also be affected by the PEG length. While a longer PEG chain can increase the hydrodynamic volume and potentially reduce reaction kinetics due to steric hindrance, it also enhances the solubility of the linker, which can be beneficial for reactions in aqueous media. researchgate.net

Table 1: Influence of PEG Chain Length on Linker and Conjugate Properties

PEG Chain Length (n)PropertyImpact
Short (n < 12)SolubilityModerate increase in aqueous solubility.
Steric HindranceMinimal steric hindrance during conjugation.
In vivo StabilityMay offer less protection against enzymatic cleavage.
EfficacyPotentially faster payload release.
Long (n ≥ 12)SolubilitySignificant increase in aqueous solubility.
Steric HindranceMay slightly decrease conjugation reaction rates.
In vivo StabilityEnhanced stability due to steric shielding. rsc.org
EfficacyMay modulate payload release kinetics. semanticscholar.orgnih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of Branched and Multivalent Mal-amido-PEG-TFP Ester Architectures

To further modulate the properties of bioconjugates, branched or multivalent Mal-amido-PEG-TFP ester architectures can be synthesized. These structures can increase the drug-to-antibody ratio (DAR) in ADCs, enhance binding avidity to target receptors, and further improve pharmacokinetic properties. interchim.fr

The synthesis of branched PEG linkers often starts from a central core molecule with multiple functional groups, such as lysine (B10760008) or pentaerythritol. Each functional group can be used to initiate the growth of a PEG chain. For example, a lysine core provides two amine groups for PEGylation, leading to a Y-shaped or "forked" PEG linker. interchim.fr

To create a multivalent Mal-amido-PEG-TFP ester, one could envision a branched PEG with multiple maleimide groups and a single TFP ester, or vice versa, depending on the desired application. The synthetic strategy would involve the use of orthogonal protecting groups to selectively functionalize the different arms of the branched PEG. For instance, one arm could be terminated with a group that can be converted to a TFP ester, while the other arms are functionalized with precursors to the maleimide group.

Comparative Synthetic Analysis of Tetrafluorophenyl (TFP) Esters with Other Amine-Reactive Functionalities

The utility of an active ester in bioconjugation is determined by its reactivity towards primary amines and its stability against hydrolysis in aqueous environments. TFP esters have emerged as a valuable alternative to more traditional activating groups.

N-Hydroxysuccinimide (NHS) esters are widely used for amine modification due to their ability to form stable amide bonds. However, their application is often hampered by their susceptibility to hydrolysis, particularly in aqueous solutions at neutral or basic pH. nih.govacs.org This competing hydrolysis reaction can significantly lower the efficiency of the desired conjugation. nih.gov

Reactivity and Stability:

Tetrafluorophenyl (TFP) esters present a significant advantage in terms of hydrolytic stability. thieme-connect.comwikipedia.org Studies have shown that TFP-terminated self-assembled monolayers (SAMs) are considerably more stable in basic conditions than their NHS counterparts. nih.govacs.org For instance, at a pH of 10, the half-life of a TFP ester surface is nearly ten times longer than that of an NHS surface. nih.gov This increased stability allows for more controlled and efficient conjugation reactions, especially when working with valuable biomolecules. ulab360.com

The byproduct of the TFP ester reaction, 2,3,5,6-tetrafluorophenol, is generally considered less of a concern for side reactions compared to N-hydroxysuccinimide released from NHS esters.

Interactive Data Table: Hydrolysis Half-life Comparison

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.0~1200~400
8.0~400~60
10.0~360~39
(Data derived from studies on self-assembled monolayers) nih.gov

Pentafluorophenyl (PFP) esters are another class of polyfluorophenyl esters that have found extensive use in peptide synthesis and bioconjugation. nih.gov They share many of the advantageous properties of TFP esters, including enhanced stability compared to NHS esters. wikipedia.orgrsc.org

Reactivity and Stability:

In direct comparisons, PFP esters have been shown to be slightly more reactive than TFP esters. thieme-connect.comthieme-connect.com Both TFP and PFP esters, however, demonstrate greater reactivity than other active esters like p-nitrophenyl (PNP) and phenylseleno (SePh) esters. thieme-connect.comthieme-connect.com In terms of hydrolytic stability, PFP esters are also quite robust, though some studies suggest that NHS esters may have a slight advantage in stability over both PFP and TFP esters under certain conditions. thieme-connect.com

A key advantage of PFP esters lies in the nature of their byproduct, pentafluorophenol (B44920) (PFP-OH). thieme-connect.com PFP-OH is less nucleophilic than N-hydroxysuccinimide (NHS), meaning it is less likely to interfere with the desired conjugation reaction by participating in unwanted side reactions. thieme-connect.comthieme-connect.com This property is particularly beneficial when working with sensitive biomolecules. thieme-connect.com

Due to their high reactivity, PFP esters are valuable in solid-phase peptide synthesis, allowing for rapid coupling reactions and minimizing contact between the growing peptide chain and the activating reagent, which helps to reduce side reactions. nih.gov

Interactive Data Table: General Reactivity and Stability Comparison

Activated EsterRelative Reactivity (vs. Amine)Relative Hydrolytic StabilityKey Byproduct Characteristic
TFP Ester HighHigh (less than NHS, more than PFP in some studies)-
NHS Ester Very HighModerate (prone to hydrolysis at basic pH)Nucleophilic (can cause side reactions)
PFP Ester Very High (slightly > TFP)High (less than NHS in some studies)Less nucleophilic than NHS
(This table represents a qualitative summary based on multiple research findings) thieme-connect.comthieme-connect.com

Mechanism and Kinetics of Orthogonal Reactivity for Mal Amido Peg24 Tfp Ester Mediated Bioconjugation

Detailed Investigation of Maleimide-Thiol Michael Addition Chemistry

The reaction between a maleimide (B117702) and a thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild conditions. axispharm.com

Reversibility and Stability of Thioether Bonds Formed with Maleimide

While generally considered stable, the thioether bond formed from the Michael addition of a thiol to a maleimide can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. vectorlabs.comnih.gov This reversibility can be influenced by the presence of other thiols in the environment, leading to thiol exchange reactions. nih.govprolynxinc.com This phenomenon, sometimes referred to as "payload migration" in the context of antibody-drug conjugates (ADCs), can result in the transfer of the conjugated molecule to other thiol-containing species, such as serum albumin. vectorlabs.com

The stability of the thiosuccinimide ring formed upon conjugation is also influenced by its location within the protein. vectorlabs.com One strategy to enhance the long-term stability of the conjugate is through hydrolysis of the succinimide (B58015) ring. The resulting ring-opened product, a succinamic acid thioether, is more stable and less prone to the retro-Michael reaction. prolynxinc.comacs.org This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. acs.orgresearchgate.net

Strategies for Mitigating Off-Target Reactions in Thiol-Rich Biological Environments

In biological systems, which are rich in thiols like glutathione (B108866), off-target reactions can be a significant challenge. nih.gov Several strategies have been developed to minimize these unwanted reactions and improve the stability of the maleimide-thiol linkage.

One approach is to induce the hydrolysis of the thiosuccinimide ring to form the more stable ring-opened succinamic acid thioether. prolynxinc.com This can be achieved by incubating the conjugate at a basic pH after the initial conjugation reaction. researchgate.net Another strategy involves the use of maleimide derivatives that are designed to undergo rapid hydrolysis after conjugation. nih.gov

A novel approach to stabilize the thioether bond is through a transcyclization reaction. This method creates a six-membered ring structure that "locks" the thioether bond, effectively preventing the retro-Michael reaction. nih.govresearchgate.net Additionally, a mechanochemistry-based approach has been shown to improve stability by applying a stretching force to the maleimide-thiol adduct, which promotes the stabilizing ring-opening hydrolysis. springernature.com

Elucidation of Tetrafluorophenyl (TFP) Ester Amine Acylation Mechanism

The TFP ester group of Mal-amido-PEG24-TFP ester reacts with primary amines, such as the N-terminal amine of a polypeptide or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. lumiprobe.comvectorlabs.com

Kinetic Studies of TFP Ester Reactivity with Primary Amines (e.g., Lysine Residues)

The acylation of primary amines by TFP esters is a nucleophilic acyl substitution reaction. The rate of this reaction is influenced by factors such as pH, temperature, and the concentration of the reactants. vectorlabs.com The reaction is favored at a near-neutral to slightly basic pH, typically in the range of 7-9. vectorlabs.com

Kinetic studies comparing TFP esters with other activated esters have been conducted. For instance, a comparative study of TFP esters and p-nitrophenyl (PNP) esters in the context of radiofluorination showed that PNP esters exhibited more favorable acylation kinetics under the tested conditions. rsc.org Another study comparing the reaction kinetics of a sulfodichlorophenyl (SDP) ester, a TFP ester, and an N-hydroxysuccinimide (NHS) ester with an antibody demonstrated differences in their reaction rates. ulab360.com

Comparative Hydrolytic Stability of TFP Esters Versus N-Hydroxysuccinimide (NHS) Esters

A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their greater resistance to spontaneous hydrolysis, especially in aqueous solutions at the basic pH values often used for amine conjugation. lumiprobe.comvectorlabs.comresearchgate.net

NHS esters are known to hydrolyze relatively quickly in aqueous buffers, with their half-life decreasing significantly as the pH rises above 7. researchgate.net At pH 8, the half-life of an NHS ester can be in the order of minutes. researchgate.net In contrast, TFP esters are stable for several hours under similar basic conditions. vectorlabs.comwikipedia.org This enhanced stability of TFP esters allows for more efficient and reproducible labeling of biomolecules, as the competing hydrolysis reaction is less pronounced. vectorlabs.com

Interactive Data Table: Comparison of Activated Ester Properties

Feature TFP Ester NHS Ester
Reactive Towards Primary Amines Primary Amines
Optimal pH for Conjugation ~7-9 ~7-8.5
Hydrolytic Stability More Stable Less Stable
Byproduct 2,3,5,6-Tetrafluorophenol (B1216870) N-hydroxysuccinimide

Impact of Steric Hindrance and Solvent Systems on TFP Ester Coupling Efficiency

Steric Hindrance:

The accessibility of the amine nucleophile to the electrophilic carbonyl carbon of the TFP ester is a key determinant of the reaction rate. Steric bulk around the amine can significantly impede the reaction. While specific kinetic data for this compound with a range of sterically hindered amines is not extensively tabulated in the literature, the general principles of nucleophilic acyl substitution hold true. Reactions involving sterically hindered primary amines, such as those located in constrained regions of a protein's tertiary structure, are expected to proceed at a slower rate compared to reactions with more accessible amines, like the ε-amino group of a lysine residue on a flexible protein loop.

For instance, a primary amine on a bulky secondary carbon atom will exhibit slower reaction kinetics than a primary amine on a less substituted carbon. This principle is crucial when targeting specific sites on a protein, as the local steric environment can dictate the feasibility and rate of conjugation.

Solvent Systems:

The solvent environment significantly influences the rate and efficiency of TFP ester coupling. This compound, particularly the TFP ester moiety, is hydrophobic and thus often requires the use of organic co-solvents to ensure its solubility in aqueous buffers, where most bioconjugation reactions are performed. researchgate.net Commonly used water-miscible organic solvents include dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). researchgate.net

The following table provides a conceptual overview of how solvent composition can influence TFP ester conjugation efficiency.

Table 1: Conceptual Influence of Solvent System on TFP Ester Coupling Efficiency

Solvent System (Aqueous Buffer with Co-solvent)Reagent SolubilityRate of Aminolysis (Desired Reaction)Rate of Hydrolysis (Side Reaction)Overall Conjugation Efficiency
100% Aqueous BufferLowPotentially slow due to poor solubilityModerate to High (pH dependent)Low to Moderate
Aqueous Buffer with 10% DMSO/DMFHighIncreasedModerateHigh
Aqueous Buffer with 50% DMSO/DMFHighGenerally FavorableReducedPotentially High (protein stability may be a concern)
Anhydrous DMSO/DMF (for initial dissolution)Very High-Minimal-

Principles of Orthogonal Functional Group Reactivity in this compound Systems

The core advantage of this compound lies in the orthogonal reactivity of its maleimide and TFP ester functionalities. This orthogonality stems from their distinct reaction mechanisms and, most critically, their differing optimal pH ranges for reaction. The maleimide group undergoes a Michael addition reaction with thiol groups (sulfhydryls), which is most efficient in the pH range of 6.5 to 7.5. vectorlabs.com In contrast, the TFP ester reacts with primary amines via nucleophilic acyl substitution, a reaction that is favored at a slightly alkaline pH of 7.5 to 8.0. broadpharm.com At pH values above 7.5, the maleimide group can also exhibit some reactivity towards amines, a factor that must be considered in designing conjugation strategies. vectorlabs.com This differential pH-dependence allows for the selective and controlled conjugation to different functional groups on a target biomolecule or between two different molecules.

The stability of the TFP ester to hydrolysis is a key factor in its utility. The following table, based on data from studies on TFP-terminated self-assembled monolayers, illustrates the pH-dependent hydrolysis rates of TFP esters compared to the more commonly used NHS esters.

Table 2: pH-Dependent Hydrolysis of Activated Esters

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.0~420~222
8.0~180~60
10.0~345~39

Data adapted from studies on self-assembled monolayers and may vary for soluble linkers. nih.gov

This enhanced stability at higher pH provides a wider window for the amine-coupling reaction to proceed efficiently. nih.gov

Sequential Bioconjugation Strategies Utilizing Distinct Reactivities

A sequential conjugation strategy is the most common approach to leverage the orthogonal reactivity of this compound. This method involves a two-step process, allowing for the controlled formation of well-defined bioconjugates.

The order of the reaction steps is determined by the pH sensitivity of the functional groups and the stability of the intermediate conjugate. A typical sequential strategy is as follows:

Step 1: Maleimide-Thiol Conjugation: The reaction is performed at a pH of 6.5-7.5. In this pH range, the maleimide group reacts specifically and efficiently with a thiol-containing molecule (e.g., a cysteine residue on a protein or a thiol-modified oligonucleotide). The TFP ester remains largely unreactive towards amines at this pH. vectorlabs.com

Purification (Optional but Recommended): After the first reaction, the excess linker and unreacted thiol-containing molecule can be removed through techniques such as size-exclusion chromatography or dialysis. This step ensures that the subsequent reaction is clean and that the final product is well-defined.

Step 2: TFP Ester-Amine Conjugation: The pH of the reaction buffer is then raised to 7.5-8.0. At this pH, the TFP ester on the now-modified intermediate reacts with a primary amine on a second molecule (e.g., a lysine residue on an antibody).

This sequential approach provides excellent control over the conjugation process, minimizing the formation of undesirable side products and ensuring the defined linkage of the two target molecules.

Simultaneous Conjugation Methodologies and Their Optimization

While sequential strategies offer precision, simultaneous or "one-pot" conjugation methodologies can be more time-efficient. However, achieving selectivity in a one-pot reaction with a heterobifunctional linker like this compound presents significant challenges that require careful optimization.

The primary challenge lies in the overlapping reactivity of the maleimide group at the optimal pH for the TFP ester reaction. At pH 7.5 and above, the maleimide can react with amines, leading to a mixture of products. vectorlabs.com Optimization of a simultaneous conjugation, therefore, hinges on manipulating the reaction conditions to favor the desired reaction pathways.

Key optimization parameters include:

pH Control: Maintaining the pH at the lower end of the TFP ester's reactive range (e.g., pH 7.5) can help to minimize the competing reaction of amines with the maleimide group.

Stoichiometry of Reactants: Carefully controlling the molar ratios of the thiol-containing molecule, the amine-containing molecule, and the this compound linker is crucial. Using a slight excess of the thiol-containing molecule can help to drive the maleimide reaction to completion before significant amine-maleimide reactions occur.

Nucleophilicity of the Amine: The reactivity of the primary amine will influence the rate of the TFP ester reaction. More nucleophilic amines will react faster, potentially allowing for a shorter reaction time and minimizing side reactions.

While theoretically possible, achieving high yields of a single, well-defined product in a simultaneous conjugation with this compound is complex. For applications requiring high purity and a well-defined conjugate structure, the sequential approach remains the more robust and reliable strategy.

Advanced Applications of Mal Amido Peg24 Tfp Ester in Biomedical and Chemical Biology Research

Protein and Peptide Functionalization

The specific and reliable conjugation facilitated by Mal-amido-PEG24-TFP ester has made it an invaluable reagent for modifying proteins and peptides, enabling researchers to enhance their inherent properties or impart new functionalities.

One of the primary challenges in working with recombinant proteins is their potential for poor solubility and aggregation. PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to overcome these issues. this compound allows for site-specific PEGylation by targeting cysteine residues, which are often less abundant on the protein surface than lysine (B10760008) residues. This site-specific approach is crucial for preserving the protein's native structure and biological activity. nih.gov

The maleimide (B117702) group of the linker reacts specifically with the thiol group of a cysteine residue at a pH range of 6.5-7.5, forming a stable thioether bond. broadpharm.com This allows for the controlled attachment of the 24-unit PEG chain, which then acts as a hydrophilic shield around the protein. This process has been shown to significantly increase the hydrodynamic volume and water solubility of proteins, preventing aggregation and improving stability. nih.gov This is particularly beneficial for therapeutic proteins that might otherwise be cleared rapidly from circulation or elicit an immune response.

ParameterUnmodified Protein (Typical)After PEGylation with this compound
Solubility in Aqueous Buffer Low to moderateSignificantly Increased
Aggregation Propensity HighReduced / Eliminated
In Vivo Half-life ShortExtended
Immunogenicity Potential for high immunogenicityReduced

This table presents typical outcomes of protein PEGylation based on established research findings.

The architecture of this compound is ideally suited for creating targeted therapeutic and diagnostic agents. axispharm.com In this context, a targeting peptide (the ligand) is conjugated to a payload, such as a small molecule drug, a radionuclide, or an imaging agent. The linker serves as the crucial bridge connecting the two components. This strategy is central to the development of Peptide-Drug Conjugates (PDCs) and Proteolysis Targeting Chimeric Molecules (PROTACs). medchemexpress.commedchemexpress.com

For example, a peptide with a known affinity for a specific cell surface receptor, such as the epidermal growth factor receptor (EGFR) on cancer cells, can be synthesized with a terminal cysteine residue. nih.gov The maleimide end of this compound is then reacted with this cysteine. The payload molecule, containing a primary amine, is subsequently reacted with the TFP ester end of the linker. The resulting conjugate can then selectively bind to and be internalized by cells overexpressing the target receptor. nih.gov The PEG24 linker provides the necessary spacing and flexibility for the peptide to bind to its receptor without steric interference from the payload, a critical factor in maintaining high binding affinity. mdpi.com

Conjugate ComponentFunctionLinker Attachment Site
Targeting Peptide Binds to a specific cell surface receptor (e.g., on a tumor cell).Maleimide group (via cysteine residue).
This compound Provides a soluble, flexible spacer between the peptide and payload.N/A
Payload (Drug/Imaging Agent) Exerts a therapeutic effect or provides a detectable signal.TFP ester group (via primary amine).

This table outlines the components and linkage strategy for a typical peptide conjugate used in ligand-targeting studies.

Understanding the localization, trafficking, and interactions of proteins within a cellular environment is fundamental to cell biology. This compound provides a robust method for attaching fluorescent dyes or affinity tags (like biotin) to proteins for visualization and purification. nih.gov

The process involves reacting the maleimide group of the linker with a specific cysteine residue on the target protein. A fluorescent dye or a biotin (B1667282) molecule that has been functionalized with a primary amine can then be attached via the TFP ester. This two-step approach offers versatility, allowing a single protein-linker conjugate to be paired with various tags. The long, hydrophilic PEG24 spacer helps to minimize the risk that the tag will interfere with the protein's function or that the fluorophore's emission will be quenched by the protein itself. researchgate.net Such labeled proteins can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and western blotting. researchgate.net

Tag TypeApplicationRationale for using this compound
Fluorescent Dye Live-cell imaging, immunofluorescence, FRET studies.Site-specific attachment preserves protein function; PEG spacer reduces quenching. nih.gov
Affinity Tag (e.g., Biotin) Protein purification (streptavidin affinity chromatography), pull-down assays.Strong, specific covalent linkage ensures the tag remains attached during analysis.

This table summarizes the use of the linker in creating tagged proteins for research applications.

Oligonucleotide and Nucleic Acid Conjugation Strategies

The functionalization of oligonucleotides and nucleic acids is critical for applications in diagnostics, antisense therapy, and gene delivery. This compound is an effective tool for creating these conjugates. creative-biogene.com The most common strategy involves synthesizing an oligonucleotide with a primary amine at one of its termini (e.g., using a 5'-Amino-Modifier).

The TFP ester of the linker reacts efficiently with this primary amine under slightly basic conditions (pH 7.5-8.5) to form a stable amide bond. precisepeg.com This reaction attaches the maleimide-PEG24 portion of the linker to the oligonucleotide. The resulting maleimide-functionalized oligonucleotide can then be conjugated to a thiol-containing molecule, such as a cysteine-terminated peptide for targeted delivery or a reporter molecule for diagnostic assays. nih.gov The PEG24 chain is particularly advantageous in this context, as it improves the solubility and hybridization characteristics of the oligonucleotide.

Nanoparticle and Biomaterial Surface Functionalization

The interface between a synthetic material and a biological system is a critical determinant of its performance, especially in medical applications. Surface functionalization with PEG chains, or PEGylation, is a gold-standard technique for improving the biocompatibility of nanoparticles and biomaterials. elsevierpure.com

This compound can be used to create biocompatible and functionalized surfaces for advanced applications. For instance, a biomaterial scaffold for tissue engineering or a nanoparticle-based drug delivery vehicle can be designed with a surface rich in primary amines. frontiersin.org The TFP ester of the linker can react with these amines, coating the surface with a dense layer of PEG chains terminating in maleimide groups.

This PEG layer serves multiple purposes: it acts as a steric barrier that prevents the non-specific adsorption of proteins, which can trigger an immune response or lead to biofouling. researchgate.netnih.gov This "stealth" property is crucial for nanoparticles intended for in vivo use, as it extends their circulation time. frontiersin.org Furthermore, the terminal maleimide groups provide reactive handles for the covalent immobilization of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors. These immobilized molecules can then guide cell attachment, proliferation, and differentiation, making the biomaterial an active participant in the regenerative process. nih.gov

ApplicationSurface Modification GoalRole of this compound
Nanoparticle Drug Delivery Reduce immune clearance, prevent protein adsorption, increase circulation time.TFP ester binds to amine-functionalized nanoparticle; PEG chain provides a "stealth" layer. frontiersin.org
Tissue Engineering Scaffolds Improve biocompatibility, prevent biofouling, enable attachment of growth factors.TFP ester binds to scaffold surface; PEG chain prevents non-specific cell adhesion; maleimide group immobilizes specific bioactive peptides.
Cell Culture Dishes Create non-adherent surfaces for spheroid culture or patterned surfaces for co-culture.TFP ester binds to amine-treated glass/polymer; PEG chain prevents cell attachment; maleimide allows patterning with adhesion molecules.

This table details the application of the linker in modifying surfaces for biomedical purposes.

Fabrication of Functionalized Nanomaterials for Diagnostic Probes

The development of advanced diagnostic probes frequently relies on the precise assembly of multiple components, including a nanoparticle core, targeting ligands, and signaling moieties. This compound serves as a versatile linker in the fabrication of such functionalized nanomaterials.

The linker's two distinct reactive ends allow for a controlled, stepwise conjugation strategy. For instance, the maleimide group can react specifically with thiol (-SH) groups, which can be introduced onto the surface of various nanoparticles, such as gold nanoparticles or quantum dots. This reaction forms a stable thioether bond. Subsequently, the TFP ester at the other end of the PEG chain is available to react with primary amine groups (-NH2) on diagnostic molecules, such as antibodies or specific peptides, to form a stable amide bond.

Targeted Therapeutic and Diagnostic Agent Development

The specific characteristics of this compound make it highly suitable for engineering a new generation of targeted therapies and diagnostics, where precision and stability are paramount.

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound as a Non-Cleavable Linker

Unlike cleavable linkers that are designed to release the payload in response to specific environmental triggers (e.g., pH or enzymes), non-cleavable linkers remain attached to the drug. The drug's release is dependent on the complete proteolytic degradation of the antibody portion of the ADC after it has been internalized by the target cancer cell into lysosomes. creative-biolabs.combiochempeg.com This mechanism offers enhanced stability in systemic circulation, minimizing premature drug release and reducing the potential for off-target toxicity. proteogenix.science The use of a stable, non-cleavable linker can lead to a wider therapeutic window compared to some cleavable counterparts. biochempeg.com

In a typical synthesis, the TFP ester end of the linker reacts with an amine group on the cytotoxic payload. The resulting maleimide-activated payload is then conjugated to the antibody. This is often achieved by reducing the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group to form a stable thioether linkage. The hydrophilic PEG24 chain in the linker can improve the solubility and stability of the final ADC. scispace.com

FeatureDescription
Linker Type Non-cleavable
Antibody Reactive Group Maleimide (reacts with thiols, -SH)
Drug Reactive Group TFP Ester (reacts with primary amines, -NH2)
Spacer 24-unit Polyethylene (B3416737) Glycol (PEG) chain
Release Mechanism Lysosomal degradation of the antibody

Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. cd-bioparticles.net A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

Integration into Mass Cytometry Reagents and Metal-Chelating Polymer Conjugates

Mass cytometry (or CyTOF) is a powerful technique for high-dimensional single-cell analysis that uses antibodies tagged with stable heavy metal isotopes. broadpharm.com This allows for the simultaneous measurement of numerous cellular parameters. The reagents for mass cytometry often involve metal-chelating polymers (MCPs) that can carry multiple atoms of a specific lanthanide isotope, thereby amplifying the signal.

This compound is well-suited for conjugating these MCPs to antibodies. A common strategy involves synthesizing a polymer backbone with multiple chelating groups (like DTPA) and a single reactive group at one end. If this polymer has a terminal amine group, it can be reacted with the TFP ester of this compound. The resulting maleimide-functionalized MCP can then be loaded with a specific metal isotope and subsequently conjugated to a thiol-group on an antibody. The maleimide provides a specific point of attachment to the antibody, ensuring a controlled conjugation process. This creates a stable, highly sensitive reagent for detecting specific cellular markers in mass cytometry assays.

Strategies for Enhancing Pharmacokinetic Properties through PEGylation

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) and pharmacodynamic properties of therapeutic molecules. The covalent attachment of polyethylene glycol (PEG) chains can increase a molecule's hydrodynamic size, which reduces its renal clearance and extends its circulation half-life.

Improved Solubility : The hydrophilic nature of the PEG chain enhances the water solubility of the conjugate, which is particularly beneficial when dealing with hydrophobic drugs or ligands.

Reduced Immunogenicity : PEG chains can shield the protein or antibody portion of the conjugate from the immune system, potentially reducing its immunogenicity.

Enhanced Stability : The PEG cloud can protect the bioconjugate from proteolytic degradation, increasing its stability in vivo.

Fine-tuning DMPK Properties : The presence and length of the PEG linker can be adjusted to fine-tune the Drug Metabolism and Pharmacokinetics (DMPK) properties of the therapeutic agent.

Pharmacokinetic ParameterEffect of PEGylation
Solubility Increased
Circulation Time Increased
Renal Excretion Decreased
Immunogenicity Decreased
Proteolytic Degradation Decreased

Development of Bioconjugates for Drug Release Studies

Understanding the mechanism and efficiency of drug release is fundamental in the development of targeted therapies like ADCs. Bioconjugates synthesized with this compound are instrumental in these studies due to the linker's non-cleavable nature.

As a non-cleavable linker, it dictates a specific pathway for drug release. Studies using ADCs constructed with such linkers investigate the process of antigen-mediated endocytosis, trafficking to the lysosome, and subsequent degradation of the antibody carrier. creative-biolabs.com The release mechanism involves the complete digestion of the antibody by lysosomal proteases, which liberates the cytotoxic drug still attached to the linker and a single amino acid residue from the antibody's conjugation site (e.g., cysteine). biochempeg.com

Researchers can use these bioconjugates to study:

The rate of internalization and lysosomal trafficking.

The efficiency of antibody degradation.

The activity of the released drug-linker-amino acid metabolite.

The potential for "bystander effect," which is generally lower with non-cleavable linkers as the released metabolite is often less membrane-permeable and less likely to diffuse out and kill neighboring antigen-negative cells. creative-biolabs.com

These studies are crucial for optimizing ADC design, as the stability conferred by non-cleavable linkers has been shown in some cases to provide a better therapeutic outcome compared to cleavable counterparts.

Analytical and Methodological Frameworks for Mal Amido Peg24 Tfp Ester Bioconjugation Research

Spectroscopic and Chromatographic Characterization of Conjugates

The characterization of bioconjugates formed using Mal-amido-PEG24-TFP ester is complicated by the potential for heterogeneity in the reaction products. walshmedicalmedia.com Therefore, a combination of advanced spectroscopic and chromatographic techniques is essential for a comprehensive analysis.

Mass spectrometry (MS) is a cornerstone for the characterization of PEGylated proteins, providing data on the average molecular weight and the degree of PEGylation. walshmedicalmedia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently employed for these analyses. walshmedicalmedia.com For more complex conjugates, advanced methods like charge-reduction mass spectrometry (CRMS) coupled with two-dimensional high-performance liquid chromatography (2D-LC) can be utilized to simplify convoluted charge profiles and obtain clear mass spectra of impurities and degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly used for large bioconjugates due to spectral complexity, can provide detailed structural information on smaller conjugates or the linker itself. Confirmation of the chemical structure of this compound and its reaction products can be achieved through NMR analysis. bioglyco.com

Table 1: Mass Spectrometry Techniques for this compound Conjugate Analysis

Technique Information Provided Key Advantages
MALDI-TOF MS Average molecular weight, degree of PEGylation High throughput, suitable for a wide range of molecular weights
ESI-MS Accurate molecular weight, charge state distribution Can be coupled with liquid chromatography for online analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of PEGylated proteins and their unconjugated precursors. nih.gov Size-exclusion chromatography (SEC) can be used to separate the larger PEGylated conjugate from the unreacted biomolecule and excess linker. nih.gov Reversed-phase HPLC (RP-HPLC) offers an orthogonal separation mechanism, providing detailed information on the purity of the conjugate. nih.gov The combination of these techniques in a two-dimensional LC system can provide comprehensive characterization from a single injection. chromatographyonline.com

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the increase in molecular weight upon conjugation. The shift in the band corresponding to the biomolecule after reaction with this compound provides a qualitative assessment of conjugation efficiency.

Table 2: Chromatographic and Electrophoretic Techniques for Purity and Quantification

Technique Purpose Information Obtained
Size-Exclusion HPLC (SEC-HPLC) Separation based on size Purity assessment, detection of aggregation
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity High-resolution purity analysis, quantification
2D-LC Comprehensive separation Detailed impurity profiling chromatographyonline.com

Optimization of Reaction Conditions for Diverse Biomolecules

The efficiency of bioconjugation with this compound is highly dependent on the reaction conditions, which must be optimized for each specific biomolecule. The maleimide (B117702) group reacts optimally with sulfhydryl groups at a pH range of 6.5–7.5. vectorlabs.com It is advisable to perform the conjugation at the lower end of this range to minimize the competing reaction of free amines with the maleimide group, which becomes more significant at pH values above 7.5. vectorlabs.com The TFP ester is more reactive toward primary amines and more hydrolytically stable in aqueous buffers than N-hydroxysuccinimidyl (NHS) esters. vectorlabs.com The optimal pH range for the TFP ester reaction with amines is slightly higher than that for NHS esters, typically between 7.5 and 8.0. vectorlabs.com

The molar ratio of the linker to the biomolecule is another critical parameter that requires careful optimization to control the degree of conjugation. chromatographyonline.com

Table 3: Recommended pH Conditions for this compound Conjugation

Reactive Group Target Functional Group Optimal pH Range Considerations
Maleimide Sulfhydryl (-SH) 6.5–7.5 Higher pH can lead to side reactions with amines vectorlabs.com

Assessment of Conjugation Efficiency and Bioconjugate Stability in Relevant Biological Media

The efficiency of the conjugation reaction can be assessed using the analytical techniques described in section 5.1.2. For instance, the disappearance of the starting biomolecule and the appearance of the higher molecular weight conjugate can be monitored by HPLC or SDS-PAGE. Quantification of the conjugated product can be achieved through integration of the corresponding peak in an HPLC chromatogram.

The stability of the resulting bioconjugate is a critical factor, particularly for in vivo applications. The thiosuccinimide linkage formed by the reaction of the maleimide group with a thiol is known to be susceptible to deconjugation through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866). nih.govcreativepegworks.com The stability of the conjugate can be assessed by incubating it in relevant biological media (e.g., serum, plasma) at physiological temperature (37°C) and monitoring the integrity of the conjugate over time using HPLC. nih.gov For instance, a study comparing maleimide-PEG and mono-sulfone-PEG conjugates showed that after seven days of incubation with 1 mM reduced glutathione, less than 70% of the maleimide-PEG conjugate remained intact, whereas over 90% of the mono-sulfone conjugate was retained. nih.govnih.gov

Table 4: Example of a Stability Study Design for a this compound Conjugate

Parameter Condition Analytical Method
Incubation Medium Human Serum RP-HPLC
Temperature 37°C RP-HPLC
Time Points 0, 6, 12, 24, 48, 72 hours RP-HPLC

Future Directions and Emerging Paradigms in Mal Amido Peg24 Tfp Ester Research

Integration with Advanced Bioorthogonal Click Chemistry Methodologies

The core structure of Mal-amido-PEG24-TFP ester is well-suited for integration into advanced bioorthogonal click chemistry protocols, which are prized for their high efficiency, selectivity, and biocompatibility. precisepeg.com Future research is anticipated to focus on creating derivatives of this linker that incorporate bioorthogonal functionalities, enabling more complex and controlled bioconjugation strategies.

One promising avenue is the incorporation of strained alkynes or alkenes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . By modifying the TFP ester end or the maleimide (B117702) precursor, a cyclooctyne (B158145) moiety, such as dibenzocyclooctyne (DBCO), could be introduced. enamine.net This would create a trifunctional linker, allowing for sequential or orthogonal conjugation: first, the maleimide to a thiol on a biomolecule, followed by the reaction of the DBCO group with an azide-tagged molecule. The TFP ester could then be used for a final conjugation step. This approach would facilitate the construction of highly complex biomolecular architectures.

Similarly, the integration of tetrazine ligation components is another burgeoning area. sigmaaldrich.com A tetrazine or its dienophile partner, such as a trans-cyclooctene (B1233481) (TCO), could be incorporated into the this compound backbone. This would enable rapid and highly specific conjugation through the inverse-electron-demand Diels-Alder reaction. Such modified linkers would be invaluable for pre-targeting strategies in imaging and therapy, where an antibody-linker conjugate is administered first, followed by a smaller, rapidly clearing diagnostic or therapeutic agent tagged with the complementary click handle.

Development of Smart and Stimuli-Responsive this compound Linkers

The development of "smart" linkers that can cleave and release their payload in response to specific environmental triggers is a major goal in drug delivery and diagnostics. Future iterations of this compound are envisioned to incorporate stimuli-responsive motifs within the PEG backbone.

pH-Sensitive Linkers: By introducing acid-labile groups, such as hydrazones, into the linker, conjugates can be designed to be stable at physiological pH (7.4) but to release their cargo in the acidic microenvironments of tumors or within endosomal compartments (pH 5.5-6.5). mdpi.comnih.gov Researchers are exploring various hydrazone linkages to fine-tune the hydrolysis rate, allowing for controlled drug release kinetics. nih.gov

Enzyme-Cleavable Linkers: Another strategy involves incorporating peptide sequences that are substrates for specific enzymes overexpressed in disease states. For instance, a peptide sequence cleavable by matrix metalloproteinases (MMPs) or cathepsins, which are often upregulated in tumors, could be engineered into the linker. mdpi.com This would allow for highly targeted drug release specifically at the site of disease, minimizing off-target toxicity.

The table below summarizes potential stimuli-responsive modifications for this compound:

StimulusCleavable Moiety ExampleRationale for Use
Low pH Hydrazone BondExploits the acidic microenvironment of tumors and endosomes for targeted release. mdpi.comnih.gov
Enzymes Peptide Sequence (e.g., for MMPs, Cathepsins)Enables site-specific payload release in tissues with high enzymatic activity, such as tumors.
Reductive Environment Disulfide BondUtilizes the higher intracellular concentration of reducing agents like glutathione (B108866) for release inside cells.
Light Photocleavable Linker (e.g., nitrobenzyl ester)Allows for external spatiotemporal control over payload release using light irradiation. mdpi.com

Computational Modeling and In Silico Design of this compound Conjugates

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the behavior of complex biomolecules. nih.gov In the context of this compound, these in silico approaches can provide profound insights into the structural and dynamic properties of its conjugates, guiding the rational design of more effective biotherapeutics and diagnostics.

MD simulations can be employed to:

Predict Conformational Changes: Analyze how the attachment of the PEG linker and a payload affects the three-dimensional structure and flexibility of a target protein, such as an antibody. researchgate.net This is crucial for ensuring that the biological activity of the protein is not compromised upon conjugation.

Optimize Linker Length and Composition: Virtually screen different PEG chain lengths and compositions to determine their impact on solubility, stability, and steric hindrance. researchgate.netnih.gov This can help in selecting the optimal linker for a specific application without extensive empirical testing.

Study Drug-Target Interactions: Model the interaction of the entire conjugate (e.g., an antibody-drug conjugate) with its target receptor. nih.gov This can provide insights into how the linker influences binding affinity and specificity.

Simulate Drug Release: For stimuli-responsive linkers, simulations can model the cleavage process at an atomistic level, helping to understand the mechanism and kinetics of payload release.

These computational approaches can significantly accelerate the development of new conjugates by allowing for the in silico screening of numerous designs before committing to laboratory synthesis and testing. mdpi.comnih.gov

Exploration of this compound in Novel Diagnostic Platforms

The unique properties of this compound make it an attractive candidate for the development of next-generation diagnostic platforms. Its ability to conjugate different molecules with high specificity opens up possibilities for creating sophisticated biosensors and imaging agents.

Advanced Biosensors: The linker can be used to immobilize capture proteins (e.g., antibodies) onto sensor surfaces via its TFP ester, while the maleimide end can be used to attach signaling molecules, such as enzymes or fluorescent dyes. This dual functionality allows for the creation of highly sensitive and specific sandwich-type immunoassays. The PEG spacer can also serve to extend the capture protein away from the sensor surface, improving its accessibility to the target analyte and reducing non-specific binding.

Multimodal Imaging Probes: In the realm of molecular imaging, there is a growing interest in developing probes that can be detected by multiple imaging modalities (e.g., PET and fluorescence). This compound can serve as a scaffold for constructing such probes. For example, a chelating agent for a PET radionuclide could be attached via the TFP ester, while a near-infrared fluorescent dye could be conjugated to the maleimide group. This would allow for both the high sensitivity of PET imaging and the high resolution of optical imaging in a single probe.

Potential in Advanced Material Science and Polymer Engineering Beyond Traditional Bioconjugation

The applications of this compound are not limited to the realm of bioconjugation. Its unique chemical functionalities position it as a valuable building block in advanced material science and polymer engineering.

Hydrogel Formation: The maleimide group is known to participate in Michael-type addition reactions with thiol-containing crosslinkers. researchgate.net This chemistry can be harnessed to form biocompatible and biodegradable hydrogels for applications in tissue engineering and controlled drug delivery. bohrium.comnih.gov this compound could be used to incorporate proteins or other bioactive molecules into the hydrogel matrix via its TFP ester, creating a functionalized scaffold that can promote cell growth and tissue regeneration. bohrium.comnih.gov The PEG component of the linker would contribute to the hydrophilicity and biocompatibility of the hydrogel. bohrium.com

Polymer Brush Synthesis and Surface Modification: The TFP ester can be used to anchor the linker to amine-functionalized surfaces, such as nanoparticles or silicon wafers. The maleimide end would then be available for further modification, allowing for the creation of "polymer brushes" with specific functionalities. These modified surfaces could have applications in areas such as anti-fouling coatings, biosensors, and chromatography. The well-defined length of the PEG24 spacer would allow for precise control over the thickness and density of the polymer brush.

Q & A

Basic Research Questions

Q. What functional groups does Mal-amido-PEG24-TFP ester react with, and what are the recommended reaction conditions?

  • Key Reactivity : The maleimide (Mal) group reacts selectively with thiols (-SH) via Michael addition under neutral to slightly basic conditions (pH 7.0–8.5), while the TFP (2,3,5,6-tetrafluorophenyl) ester reacts with primary amines (-NH₂) at pH 7–9 to form stable amide bonds .
  • Methodology :

  • For thiol conjugation: Use PBS buffer (pH 7.4) with 1–2 mM EDTA to prevent oxidation of thiols. Incubate at 4°C for 12–16 hours for high-yield coupling .
  • For amine conjugation: Optimize molar ratios (e.g., 1:3 molar excess of TFP ester to amine) in borate buffer (pH 8.5) at room temperature for 1–2 hours .

Q. How should this compound be stored to maintain its stability?

  • Storage Protocol : Store lyophilized powder at -20°C in a desiccated, light-protected environment. Reconstitute in anhydrous DMSO or acetonitrile to minimize hydrolysis of the TFP ester. Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications .

Q. What analytical techniques are recommended to confirm successful conjugation?

  • Validation Methods :

  • MALDI-TOF Mass Spectrometry : Detect mass shifts in modified biomolecules (e.g., proteins, peptides) .
  • HPLC : Monitor reaction completion using reverse-phase columns (C18) with UV detection at 280 nm (protein) or 260 nm (TFP ester hydrolysis byproduct) .
  • ¹H NMR : Verify PEG incorporation by tracking maleimide proton signals at δ 6.6–6.8 ppm .

Advanced Research Questions

Q. How does the PEG chain length in Mal-amido-PEGn-TFP esters influence PROTAC solubility and cellular uptake?

  • Linker Length vs. Bioactivity :

  • PEG24 (MW ~1,100 Da) enhances aqueous solubility of PROTACs and reduces aggregation compared to shorter PEGs (e.g., PEG4 or PEG8). However, longer PEG chains (>PEG24) may hinder cellular permeability due to increased hydrodynamic radius .
  • Experimental Design : Compare PROTACs synthesized with PEG8, PEG24, and PEG36 linkers using cellular assays (e.g., Western blot for target protein degradation) and pharmacokinetic studies in murine models .

Q. How can researchers address inconsistencies in conjugation efficiency across different protein substrates?

  • Troubleshooting Framework :

  • Pre-screen Biomolecules : Quantify free thiols/amines using Ellman’s assay or fluorescamine labeling .
  • Optimize Buffers : For cysteine-rich proteins (e.g., antibodies), add mild reducing agents (e.g., 0.5 mM TCEP) to maintain free thiols. For amine conjugation, avoid Tris-based buffers (compete with primary amines) .
  • Taguchi DOE : Apply factorial design to test variables (pH, temperature, molar ratio) and identify critical parameters for reproducible yields .

Q. What computational modeling approaches predict the orientation of this compound in bioconjugates?

  • Molecular Dynamics (MD) Simulations :

  • Model PEG24 flexibility and maleimide-thiol bond stability under physiological conditions.
  • Compare with experimental data (e.g., cryo-EM or SAXS) to validate linker conformation in PROTAC ternary complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.